molecular formula C24H20NNaO8S B1139255 Fmoc-O-Sulfo-L-Tyrosine sodium salt CAS No. 106864-37-3

Fmoc-O-Sulfo-L-Tyrosine sodium salt

Cat. No. B1139255
CAS RN: 106864-37-3
M. Wt: 505.47
InChI Key:
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Description

Fmoc-O-sulfo-L-tyrosine sodium salt is a modified amino acid . It is a building block for solid-phase synthesis of sulfotyrosine peptides . The molecular formula is C24 H21 N O8 S . xNa .


Molecular Structure Analysis

The molecular formula of Fmoc-O-Sulfo-L-Tyrosine sodium salt is C24 H21 N O8 S . xNa . The molecular weight is 505.48 .


Chemical Reactions Analysis

Fmoc-O-sulfo-L-tyrosine sodium salt is used as a building block in the solid-phase synthesis of sulfotyrosine peptides . The specific chemical reactions involved in this process are not detailed in the available resources.


Physical And Chemical Properties Analysis

Fmoc-O-sulfo-L-tyrosine sodium salt is a white powder . The storage temperature is 0-8 °C .

Scientific Research Applications

Proteomics Research

Fmoc-O-Sulfo-L-Tyrosine sodium salt is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Peptide Synthesis

This compound is a protected tyrosine derivative, making it particularly useful for solid-phase peptide synthesis . In this process, the compound can be used to build complex peptides in a step-by-step manner, allowing for precise control over the peptide sequence.

Modified Amino Acids Study

This compound falls under the category of modified amino acids . It can be used in the study of these modified amino acids, which can have different properties and functions compared to their unmodified counterparts.

Reference Material

Fmoc-O-Sulfo-L-Tyrosine sodium salt can be used as a reference material . Reference materials are used in analytical chemistry to ensure the accuracy and reliability of analytical results.

Mechanism of Action

Target of Action

Fmoc-O-Sulfo-L-Tyrosine sodium salt, also known as FMOC-TYR(SO3H)-OH SODIUM SALT, is primarily used as a building block in the solid-phase synthesis of sulfotyrosine peptides . The primary targets of this compound are therefore the peptide chains that are being synthesized.

Mode of Action

The compound acts as a protected tyrosine derivative. The Fmoc group in the compound serves as a protective group for the tyrosine amino acid during peptide synthesis . This protection allows for the selective addition of amino acids to the peptide chain. The Fmoc group is typically removed with a base such as pyridine .

Biochemical Pathways

The compound plays a crucial role in the synthesis of sulfotyrosine peptides . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .

Result of Action

The result of the action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is the successful synthesis of sulfotyrosine peptides . These peptides can then be used in various research and therapeutic applications.

Action Environment

The action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored at temperatures between 0-8°C .

Future Directions

The future directions of Fmoc-O-sulfo-L-tyrosine sodium salt are not specified in the available resources. Given its role in the synthesis of sulfotyrosine peptides , it may continue to be an important reagent in peptide synthesis and proteomics research.

properties

IUPAC Name

sodium;[4-[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZCHQPWBPMXJT-FTBISJDPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-Sulfo-L-Tyrosine sodium salt

CAS RN

106864-37-3
Record name Fmoc-O-sulfo-L-tyrosine sodium salt
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